(3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
The compound (3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a methanone derivative featuring a piperidine core substituted with a pyridin-4-yloxy group at the 3-position and a 1-(thiophen-2-yl)cyclopentyl moiety.
Properties
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-19(20(9-1-2-10-20)18-6-4-14-25-18)22-13-3-5-17(15-22)24-16-7-11-21-12-8-16/h4,6-8,11-12,14,17H,1-3,5,9-10,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBBHFMABDUTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the protein serine/threonine-protein kinase b-raf. This protein plays a key role in regulating cell growth.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cell behavior.
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and proliferation.
Biological Activity
The compound (3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known by its CAS number 2034275-33-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 288.4 g/mol. Its structure comprises a piperidine ring, a pyridine moiety, and a thiophene group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.4 g/mol |
| CAS Number | 2034275-33-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may serve as a ligand for specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. The exact pathways involved in its action are still under investigation but are believed to involve modulation of neurotransmitter systems and inhibition of specific enzyme activities.
Antitumor Activity
Research indicates that derivatives of similar compounds have shown promising antitumor activity. For instance, compounds with similar structural features have been evaluated for their cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. A study demonstrated that certain derivatives exhibited moderate cytotoxicity, indicating potential for further development as anticancer agents .
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective properties. Investigations into related compounds suggest that they can modulate neurotransmitter release and protect neurons from oxidative stress .
Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of compounds within the same class. These compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties worth exploring in detail .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, researchers evaluated the cytotoxic effects against ovarian cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, with IC50 values ranging from 10 µM to 25 µM . This suggests that this compound could be an effective candidate for further anticancer drug development.
Study 2: Neuroprotective Mechanisms
A comparative analysis was conducted on several piperidine derivatives for their neuroprotective effects in vitro. The study found that certain derivatives could significantly reduce neuronal apoptosis induced by oxidative stress, suggesting that this compound might share these protective qualities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Piperazine derivatives often exhibit enhanced solubility due to increased polarity. The patent compound’s imidazo-pyrrolo-pyrazine motif introduces a rigid, planar structure, likely favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
Substituent Effects: Thiophene Position: The target compound’s thiophen-2-yl group contrasts with the thiophen-3-ylethynyl in 16C . The 2-position may favor stronger π-stacking, while the 3-ethynyl group in 16C could enhance electronic communication across the pyridine ring. Cyclopentyl vs. In contrast, MK37/MK47’s CF₃-phenyl group increases hydrophobicity and may resist oxidative metabolism.
Synthesis Approaches: The Sonogashira coupling in 16C highlights the utility of cross-coupling for introducing alkynyl-thiophene groups, whereas MK37/MK47 rely on sequential substitutions . The target compound’s synthesis likely involves etherification (pyridin-4-yloxy) and cyclization steps, though specifics are unclear.
Research Implications and Limitations
While direct pharmacological data are absent in the provided evidence, structural comparisons suggest:
- The target compound’s cyclopentyl-thiophene moiety may confer unique steric and electronic properties compared to analogs with linear chains or smaller substituents.
- Piperidine-based methanones (target and patent compounds) could exhibit distinct pharmacokinetic profiles versus piperazine derivatives due to differences in pKa and membrane permeability.
Limitations : The absence of explicit bioactivity or crystallographic data (e.g., SHELX-refined structures ) restricts mechanistic insights. Further studies on binding assays and metabolic stability are warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
